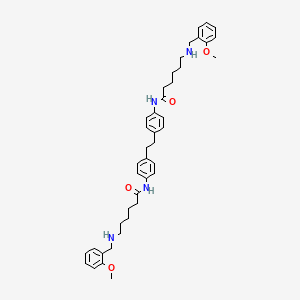
LOX-IN-3 (dihydrochloride monohydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LOX-IN-3 (dihydrochloride monohydrate) is a lysyl oxidase inhibitor with oral activity. Lysyl oxidase is an enzyme that plays a crucial role in the crosslinking of collagen and elastin, which are essential for the structural integrity of connective tissues. LOX-IN-3 (dihydrochloride monohydrate) is used primarily in research related to fibrosis, cancer, and angiogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LOX-IN-3 (dihydrochloride monohydrate) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques .
Industrial Production Methods
Industrial production methods for LOX-IN-3 (dihydrochloride monohydrate) are not widely documented. The compound is primarily produced for research purposes, and large-scale industrial production methods may vary depending on the manufacturer. The production process involves stringent quality control measures to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
LOX-IN-3 (dihydrochloride monohydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups
Common Reagents and Conditions
Common reagents used in the reactions involving LOX-IN-3 (dihydrochloride monohydrate) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of LOX-IN-3 (dihydrochloride monohydrate) depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography .
Wissenschaftliche Forschungsanwendungen
LOX-IN-3 (dihydrochloride monohydrate) has a wide range of scientific research applications, including:
Fibrosis Research: The compound is used to study the mechanisms of fibrosis and to develop potential therapeutic interventions for fibrotic diseases
Cancer Research: LOX-IN-3 (dihydrochloride monohydrate) is utilized in cancer research to investigate its effects on tumor growth and metastasis
Angiogenesis Research: The compound is employed in studies related to angiogenesis, the process of new blood vessel formation, which is critical in both normal physiology and disease states
Other Applications: LOX-IN-3 (dihydrochloride monohydrate) is also used in research related to tissue engineering, wound healing, and cardiovascular diseases
Wirkmechanismus
LOX-IN-3 (dihydrochloride monohydrate) exerts its effects by inhibiting the activity of lysyl oxidase, an enzyme responsible for the crosslinking of collagen and elastin. By inhibiting lysyl oxidase, the compound disrupts the structural integrity of connective tissues, which can be beneficial in conditions such as fibrosis and cancer . The molecular targets and pathways involved include the inhibition of lysyl oxidase-like proteins (LOXL1 and LOXL2), which are implicated in various pathological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BAPN (β-aminopropionitrile): Another lysyl oxidase inhibitor used in research related to fibrosis and cancer.
PXS-5153A: A selective inhibitor of lysyl oxidase-like 2 (LOXL2) used in fibrosis research.
Uniqueness
LOX-IN-3 (dihydrochloride monohydrate) is unique due to its high specificity and oral activity, making it a valuable tool in preclinical research. Its ability to inhibit multiple isoforms of lysyl oxidase (LOXL1 and LOXL2) distinguishes it from other inhibitors that may target only a single isoform .
Eigenschaften
Molekularformel |
C13H17Cl2FN2O3S |
|---|---|
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
(Z)-3-fluoro-4-quinolin-8-ylsulfonylbut-2-en-1-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C13H13FN2O2S.2ClH.H2O/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12;;;/h1-6,8H,7,9,15H2;2*1H;1H2/b11-6-;;; |
InChI-Schlüssel |
QYKDBLBIYAHJJG-QGUCZYQJSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)C/C(=C/CN)/F)N=CC=C2.O.Cl.Cl |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2.O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


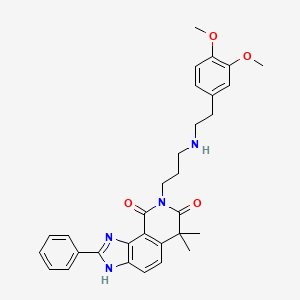

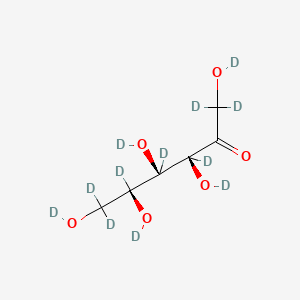
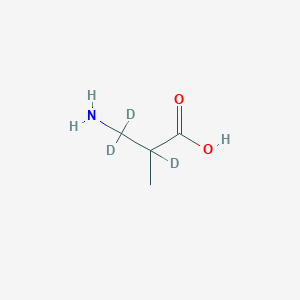

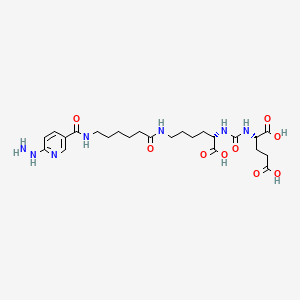
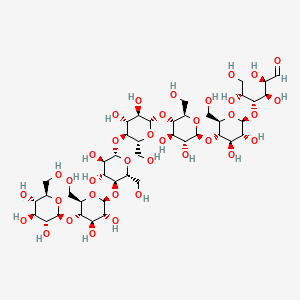



furan-6-yl] nitrate](/img/structure/B12391928.png)
